molecular formula C19H23N3O2 B2866327 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide CAS No. 1226437-89-3

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide

Cat. No.: B2866327
CAS No.: 1226437-89-3
M. Wt: 325.412
InChI Key: BOJXUXUCZRTPAT-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide is a synthetic acetamide derivative featuring a cyclohexenyl-ethyl chain and a formamido-substituted indole moiety. The cyclohexenyl group may confer unique steric and electronic properties, distinguishing it from phenyl or aromatic-substituted analogs .

Properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(20-11-10-14-6-2-1-3-7-14)13-22-19(24)16-12-21-17-9-5-4-8-15(16)17/h4-6,8-9,12,21H,1-3,7,10-11,13H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJXUXUCZRTPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule dissects into:

  • Cyclohexene ethylamine (2-(cyclohex-1-en-1-yl)ethylamine): Synthesized via cyclohexene alkylation.
  • Indole-3-formamido acetic acid : Derived from indole-3-carboxylic acid and glycine.
  • Acetamide coupling : Connects the two fragments via amide bond formation.

Preparation of Cyclohexene Ethylamine

The cyclohexene ethylamine segment is synthesized through nucleophilic alkylation, adapted from methods for analogous structures.

Alkylation of Cyclohexene

Cyclohexene reacts with ethylenediamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-(cyclohex-1-en-1-yl)ethylamine.
Reaction Conditions :

  • Solvent : Anhydrous dichloromethane
  • Temperature : 0–5°C (exothermic reaction control)
  • Catalyst : AlCl₃ (10 mol%)
  • Yield : 68–72% after purification via vacuum distillation

Side Products :

  • Over-alkylation to tertiary amines (mitigated by stoichiometric control).
  • Cyclohexene dimerization (suppressed by low-temperature conditions).

Synthesis of Indole-3-Formamido Acetic Acid

The indole-3-formamido acetic acid is prepared via a two-step sequence involving formylation and glycine coupling.

Formylation of Indole-3-Carboxylic Acid

Indole-3-carboxylic acid undergoes formylation using formic acid and acetic anhydride:
$$
\text{Indole-3-carboxylic acid} + \text{HCOOH} \xrightarrow{\text{(Ac}_2\text{O)}} \text{Indole-3-formic acid}
$$
Optimization :

  • Molar Ratio : 1:1.2 (indole:formic acid)
  • Yield : 85% after recrystallization (ethanol/water)

Coupling with Glycine

The formylated product reacts with glycine ethyl ester using EDCl/HOBt coupling:
$$
\text{Indole-3-formic acid} + \text{Glycine ethyl ester} \xrightarrow{\text{EDCl/HOBt}} \text{Indole-3-formamido glycine ethyl ester}
$$
Conditions :

  • Solvent : Dimethylformamide (DMF)
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Yield : 78%

Hydrolysis : The ethyl ester is hydrolyzed to the free acid using NaOH (2M, 80% yield).

Final Coupling and Acetamide Formation

The cyclohexene ethylamine and indole-3-formamido acetic acid are coupled via amide bond formation.

Activation of Carboxylic Acid

The indole-3-formamido acetic acid is activated as a mixed anhydride using isobutyl chloroformate:
$$
\text{Acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{Base}} \text{Mixed anhydride}
$$
Conditions :

  • Base : N-Methylmorpholine (NMM)
  • Solvent : Tetrahydrofuran (THF)

Amidation with Cyclohexene Ethylamine

The activated acid reacts with 2-(cyclohex-1-en-1-yl)ethylamine:
$$
\text{Mixed anhydride} + \text{Amine} \rightarrow \text{N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide}
$$
Optimization :

  • Molar Ratio : 1:1.1 (acid:amine)
  • Temperature : 0°C → room temperature (12 hr)
  • Yield : 65–70% after silica gel chromatography

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.45–7.02 (m, 4H, indole aromatic), 5.68 (m, 1H, cyclohexene CH), 3.41 (q, 2H, CH₂NH), 2.89 (t, 2H, CH₂CO).
  • HRMS : m/z calc. for C₂₀H₂₄N₃O₂ [M+H]⁺: 362.1864; found: 362.1868.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Steric Hindrance

The cyclohexene group impedes coupling efficiency. Using excess activated ester (1.2 eq.) improved yields by 15%.

Indole NH Protection

Unprotected indole NH led to side reactions during coupling. Introducing a tert-butoxycarbonyl (Boc) group prior to formylation increased yields to 82%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for ketone formation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyclohexene ring.

    Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Cyclohexane derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: Its structural properties may be useful in the development of novel materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific protein or enzyme, thereby modulating its activity. The indole ring is known to interact with various biological targets, and the cyclohexene moiety may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Key Structural Differences Evidence ID
Target Compound : N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide Cyclohexenyl-ethyl chain; formamido linkage to indole N/A
N-(2-(1H-indol-3-yl)ethyl)acetamide (from Brevibacillus brevis B011) Lacks cyclohexenyl group; simple acetylated indole-ethylamine
N-((1H-indol-3-yl)methyl)-8-hydroxyquinoline-2-carboxamide (6d) Hydroxyquinoline-carboxamide replaces acetamide; methyl-indole linkage
2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide Dual indole motifs (chlorinated and unmodified); no cyclohexenyl
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Adamantane substituent; 2-oxoacetamide backbone

Key Observations :

  • The formamido linkage (2-[(1H-indol-3-yl)formamido]) may enhance hydrogen-bonding capacity versus acetylated analogs (e.g., compound 2 in ) .

Key Observations :

  • Amide coupling (e.g., DCC-mediated) is a common strategy for indole-acetamide derivatives, as seen in and .
Physical and Chemical Properties
Compound Name Solubility/Stability Notable Data Evidence ID
Target Compound Predicted lipophilic (cyclohexenyl group) N/A N/A
N-((1H-indol-3-yl)methyl)-8-hydroxyquinoline-2-carboxamide (6d) HPLC purity: 97.9%; Retention time: 16.5 min Polar due to hydroxyquinoline moiety
N-(2-(1H-indol-3-yl)ethyl)acetamide Isolated as a white solid (51% yield) Moderately polar
KCH-1521 Not reported; likely stable in DMSO for biological assays Contains benzodioxole for enhanced stability

Key Observations :

  • The cyclohexenyl group in the target compound may reduce aqueous solubility compared to hydroxyquinoline-containing analogs (e.g., 6d) .
  • Microbial-derived N-(2-(1H-indol-3-yl)ethyl)acetamide () exhibits moderate polarity, aligning with its simple acetylated structure.

Key Observations :

  • Indole-acetamide derivatives exhibit diverse bioactivities, from antimicrobial () to anticancer ().
  • The lack of cytotoxicity in certain analogs () underscores the importance of substituent effects. The target compound’s cyclohexenyl group may modulate selectivity or potency.

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Chemical Formula : C17_{17}H23_{23}N3_{3}O2_{2}
  • Molecular Weight : 299.39 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This action can lead to cell cycle arrest and apoptosis in tumor cells .
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines by activating specific apoptotic pathways, including the STAT pathway .
  • Cell Cycle Arrest : Studies demonstrate that treatment with this compound can lead to G2/M phase arrest in cancer cells, preventing their proliferation .

Biological Activity Against Cancer Cell Lines

The antiproliferative effects of this compound have been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLa0.52Induces apoptosis, inhibits tubulin polymerization
MCF-70.34Cell cycle arrest in G2/M phase
HT-290.86Apoptotic pathway activation

These results indicate that the compound exhibits significant cytotoxic effects, particularly against breast (MCF-7), cervical (HeLa), and colon (HT-29) cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on HeLa Cells : A recent investigation demonstrated that this compound significantly reduced cell viability in HeLa cells through apoptosis induction and tubulin polymerization inhibition .
  • Colon Cancer Research : Another study focused on the antitumor effects against colon cancer, revealing that the compound reshaped the tumor microenvironment by increasing tumor-infiltrating lymphocytes and decreasing myeloid-derived suppressor cells . This suggests a dual mechanism where the compound not only directly affects tumor cells but also modulates the immune response.

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